molecular formula C11H7ClFNO2 B1420486 Methyl 4-chloro-6-fluoroquinoline-2-carboxylate CAS No. 301823-61-0

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Cat. No. B1420486
M. Wt: 239.63 g/mol
InChI Key: CXAWNDWONHOZNO-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 301823-61-0. It has a molecular weight of 239.63 . The IUPAC name for this compound is methyl 4-chloro-6-fluoro-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” is 1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-6-fluoroquinoline-2-carboxylate” has a molecular weight of 239.63 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a compound involved in various chemical syntheses and transformations. It serves as a precursor or an intermediate in the synthesis of diverse quinolone derivatives. For example, it's used in the synthesis of 1-[(2-thiazolyl)methyl]quinolones, which involves the formation of a stable carbon-nitrogen ylid (Izzo & Lee, 1988). Another study demonstrates its role in metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines, showcasing its versatility in chemical reactions (Ondi, Volle, & Schlosser, 2005).

Antimicrobial and Anti-Plasmodial Activity

Quinolone derivatives, synthesized using methyl 4-chloro-6-fluoroquinoline-2-carboxylate, have shown significant antimicrobial and anti-plasmodial activities. For instance, 6-fluoroquinoline derivatives modified at ring positions 2 and 4 exhibited potent in vitro and in vivo activities against Plasmodium falciparum strains (Hochegger et al., 2019). Another study synthesized novel chloroquinoline derivatives from this compound, which displayed promising antioxidant and anti-diabetic properties, including binding interactions with calf thymus DNA (Murugavel et al., 2017).

Structural and Spectroscopic Analysis

Research on the structure and properties of derivatives of methyl 4-chloro-6-fluoroquinoline-2-carboxylate includes NMR studies of its halogenated derivatives, providing valuable information about their chemical shifts and coupling constants (Podányi et al., 1996). This type of research is crucial for understanding the molecular structure and reactivity of these compounds.

Pharmaceutical Applications

Several quinolone derivatives derived from methyl 4-chloro-6-fluoroquinoline-2-carboxylate have been evaluated for their potential as pharmaceutical agents. Some of these compounds have shown high potency against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Miyamoto et al., 1990).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWNDWONHOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674840
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

CAS RN

301823-61-0
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Hickey, J Merz, HH Al Mamari… - The Journal of …, 2022 - ACS Publications
The Ir-catalyzed C–H borylation of fluoroquinolines has been realized. The quinoline boronic ester formed undergoes a range of important transformations of relevance to medicinal …
Number of citations: 4 pubs.acs.org

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